Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) is a synthetic pseudononapeptide compound. It is a bombesin antagonist, which means it inhibits the action of bombesin, a peptide that stimulates the release of gastrin and other gastrointestinal hormones. This compound has shown significant potential in inhibiting the growth of various tumors, particularly pancreatic cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) involves the formation of a reduced peptide bond (CH2NH) between specific amino acid residues. The process typically includes the following steps:
Peptide Bond Formation: The peptide bonds are formed using standard solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized to form the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS techniques, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process and improve reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or other functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and cyclization.
Biology: Investigated for its role in inhibiting bombesin receptors, which are involved in various physiological processes.
Wirkmechanismus
The mechanism of action of Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) involves its binding to bombesin receptors, thereby inhibiting the action of bombesin. This inhibition prevents the release of gastrin and other gastrointestinal hormones, which can reduce tumor growth and proliferation. The compound’s molecular targets include specific bombesin receptors on cancer cells, and its pathways involve the inhibition of receptor-mediated signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
RC-3095: Another bombesin antagonist with a similar structure but different C-terminal residues.
RC-3910-II: Contains the same C-terminal Leu-psi(CH2N)Tac-NH2 but different N-terminal residues.
RC-3940-II: Shows higher binding affinity to bombesin receptors compared to RC-3095.
Uniqueness
Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) is unique due to its specific reduced peptide bond (CH2NH) and cyclic structure, which confer high binding affinity and specificity to bombesin receptors. This makes it a potent inhibitor of bombesin-mediated physiological processes and a promising candidate for cancer therapy .
Eigenschaften
CAS-Nummer |
151911-04-5 |
---|---|
Molekularformel |
C43H60N8O6 |
Molekulargewicht |
785.0 g/mol |
IUPAC-Name |
3-[14-benzyl-5-(cyclohexylmethyl)-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-6,9,12,15,19-pentaoxo-1,4,7,10,13,16-hexazacyclononadec-8-yl]propanamide |
InChI |
InChI=1S/C43H60N8O6/c1-27(2)21-31-26-47-35(22-28-11-5-3-6-12-28)42(56)49-34(17-18-38(44)52)41(55)51-37(24-30-25-46-33-16-10-9-15-32(30)33)43(57)50-36(23-29-13-7-4-8-14-29)40(54)45-20-19-39(53)48-31/h4,7-10,13-16,25,27-28,31,34-37,46-47H,3,5-6,11-12,17-24,26H2,1-2H3,(H2,44,52)(H,45,54)(H,48,53)(H,49,56)(H,50,57)(H,51,55) |
InChI-Schlüssel |
YMJSHBCDXDDCQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.